

Comparing the efficacy of different lipid extraction methods (Folch vs. Bligh-Dyer).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentadecanedioic Acid*

Cat. No.: *B073588*

[Get Quote](#)

A Comparative Guide to Lipid Extraction: Folch vs. Bligh-Dyer Methods

For researchers, scientists, and drug development professionals, the efficient and accurate extraction of lipids from biological samples is a critical first step in a multitude of analytical procedures. Two of the most established and widely utilized methods for this purpose are the Folch and the Bligh-Dyer techniques. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and a visual representation of their workflows.

Principles and Performance Comparison

Both the Folch and Bligh-Dyer methods are liquid-liquid extraction techniques that utilize a chloroform and methanol solvent system to isolate lipids from other cellular components.^[1] The core principle involves the creation of a monophasic system where the solvents disrupt cell membranes and solubilize lipids.^{[1][2]} Subsequently, the addition of water or a salt solution induces a phase separation, resulting in a biphasic system. The lipids are partitioned into the lower chloroform phase, while more polar molecules like proteins and carbohydrates remain in the upper aqueous methanol phase.^{[1][2]}

The primary distinction between the two methods lies in the initial solvent-to-sample ratio and the subsequent solvent proportions. The Folch method employs a significantly larger volume of

solvent relative to the sample size compared to the Bligh-Dyer method.[3][4] This difference in solvent ratio can impact the extraction efficiency, particularly for samples with high lipid content.

Quantitative Data Summary

The choice between the Folch and Bligh-Dyer method can significantly influence the total lipid yield, especially when dealing with samples of varying lipid concentrations. The following table summarizes quantitative data from comparative studies.

Feature	Folch Method	Bligh-Dyer Method	Key Findings
Solvent-to-Sample Ratio	High (e.g., 20:1)[3][4]	Low (e.g., 3:1)[3][4]	The higher solvent volume in the Folch method can lead to a more exhaustive extraction, particularly in lipid-rich samples. [5][6]
Lipid Yield (<2% lipid content)	Comparable to Bligh-Dyer[3][7]	Comparable to Folch[3][7]	In samples with low lipid content, both methods provide similar and reliable results.[3][7]
Lipid Yield (>2% lipid content)	Generally higher yield[3][7]	May underestimate lipid content by up to 50% in high-lipid samples[3][7]	For samples rich in lipids, the Folch method is often more effective at total lipid recovery.[3][7]
Polar Lipid Extraction	Effective for a broad range of lipids, including polar lipids. [8]	Also effective, though some studies suggest the Folch method may provide higher peak areas for certain polar lipid species like lysophosphatidylcholines (LPCs).[8]	Both methods are capable of extracting polar lipids, but the Folch method may have an advantage for specific classes.
Solvent Consumption	Higher	Lower	The Bligh-Dyer method is more economical in terms of solvent usage.[9]
Speed and Convenience	More time-consuming due to larger volumes.	Faster and often more convenient for processing a large number of samples.[1]	The Bligh-Dyer method offers a more rapid extraction process.

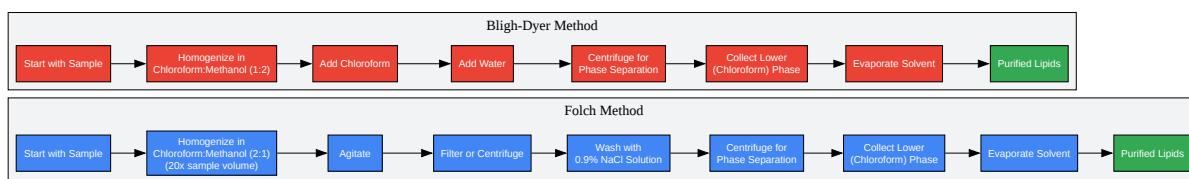
Experimental Protocols

Below are detailed methodologies for performing both the Folch and Bligh-Dyer lipid extractions.

Folch Method Protocol

This protocol is adapted from the original method described by Folch et al.

- Homogenization: Homogenize the tissue sample with a chloroform:methanol (2:1, v/v) mixture to a final volume 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent mixture).[10][11] This can be done using a mechanical homogenizer.
- Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[10]
- Filtration/Centrifugation: Separate the liquid phase from the solid residue by either filtration through a filter paper or by centrifugation.[10][11]
- Washing: Add 0.2 volumes of a 0.9% NaCl solution (or distilled water) to the collected liquid phase.[10] For example, for 20 mL of extract, add 4 mL of the salt solution.
- Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[10]
- Lipid Phase Collection: Carefully remove the upper aqueous phase by siphoning. The lower chloroform phase contains the extracted lipids.[10][11]
- Interface Wash (Optional): To remove any non-lipid contaminants at the interface, gently add a small amount of methanol:water (1:1, v/v) without disturbing the lower phase, centrifuge, and remove the upper phase again.[10]
- Solvent Evaporation: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or using a rotary evaporator to obtain the purified lipid extract.[10][11]


Bligh-Dyer Method Protocol

This protocol is based on the method described by Bligh and Dyer.

- Initial Homogenization: For a sample containing approximately 1 mL of water (e.g., 1 g of tissue with high water content), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[12][13] Homogenize thoroughly.
- Addition of Chloroform: Add 1.25 mL of chloroform to the homogenate and vortex for 1 minute.[1][12]
- Addition of Water: Add 1.25 mL of distilled water and vortex for another minute.[1][12]
- Phase Separation: Centrifuge the mixture at a low speed (e.g., 1000-2000 rpm) for 5-10 minutes to separate the layers.[12] A lower chloroform phase containing the lipids and an upper aqueous methanol phase will form.
- Lipid Phase Collection: Carefully collect the lower chloroform phase using a Pasteur pipette, avoiding the interface which may contain precipitated proteins.[12][13]
- Solvent Evaporation: Evaporate the solvent from the collected chloroform phase under a stream of nitrogen or in a speed vacuum to yield the lipid extract.[14]

Workflow Visualization

The following diagrams illustrate the key steps and logical flow of the Folch and Bligh-Dyer lipid extraction methods.

[Click to download full resolution via product page](#)

Caption: Workflow of Folch and Bligh-Dyer lipid extraction methods.

Conclusion

Both the Folch and Bligh-Dyer methods are robust and effective for lipid extraction. The choice between them should be guided by the specific requirements of the research. The Folch method is often preferred for achieving the most exhaustive lipid extraction, especially from samples with high lipid content.[3][7] In contrast, the Bligh-Dyer method offers a faster, more convenient, and less solvent-intensive alternative, which is particularly suitable for samples with low lipid content or when processing a large number of samples.[1][3][9] For any application, it is crucial to consider the nature of the sample and the downstream analytical goals to select the most appropriate lipid extraction strategy. Researchers should also be aware that modifications to these standard protocols exist and may offer advantages for specific lipid classes or sample types.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Single Step Lipid Extraction From Food Stuffs rockedu.rockefeller.edu
- 3. vliz.be [vliz.be]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Lipid Extraction Methods—A Review - PMC pmc.ncbi.nlm.nih.gov
- 7. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed pubmed.ncbi.nlm.nih.gov
- 8. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC pmc.ncbi.nlm.nih.gov
- 9. aquaculture.ugent.be [aquaculture.ugent.be]

- 10. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 11. Lipid extraction by folch method | PPTX [slideshare.net]
- 12. tabaslab.com [tabaslab.com]
- 13. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 14. biochem.wustl.edu [biochem.wustl.edu]
- To cite this document: BenchChem. [Comparing the efficacy of different lipid extraction methods (Folch vs. Bligh-Dyer).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073588#comparing-the-efficacy-of-different-lipid-extraction-methods-folch-vs-bligh-dyer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com